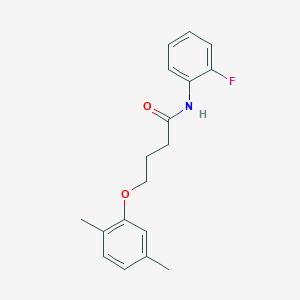
4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide
Overview
Description
4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 2,5-dimethylphenoxy group and a 2-fluorophenyl group
Scientific Research Applications
4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide typically involves a multi-step process:
Formation of 2,5-dimethylphenoxybutanoic acid: This can be achieved by reacting 2,5-dimethylphenol with butanoic acid in the presence of a suitable catalyst.
Amidation Reaction: The 2,5-dimethylphenoxybutanoic acid is then reacted with 2-fluoroaniline under dehydrating conditions to form the desired amide. Common dehydrating agents include thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism by which 4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethylphenoxy)-N-(2-chlorophenyl)butanamide
- 4-(2,5-dimethylphenoxy)-N-(2-bromophenyl)butanamide
- 4-(2,5-dimethylphenoxy)-N-(2-methylphenyl)butanamide
Uniqueness
4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-9-10-14(2)17(12-13)22-11-5-8-18(21)20-16-7-4-3-6-15(16)19/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRUNSPZVMLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol](/img/structure/B4049857.png)
![(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4049869.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B4049877.png)

![N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4049887.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B4049894.png)
![4-[[(5E)-5-[[3-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4049899.png)
![methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate](/img/structure/B4049904.png)

![3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol](/img/structure/B4049909.png)
![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4049916.png)
![3-{1-[2,4-bis(allyloxy)benzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B4049920.png)
![ethyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4049934.png)
![3-[({[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid](/img/structure/B4049942.png)
